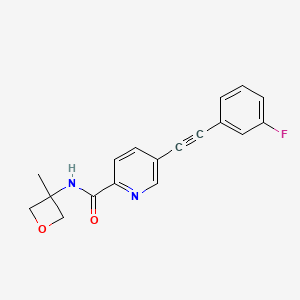
ML254
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML254 is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is highly selective for the metabotropic glutamate receptor 5 (mGlu5) and interacts competitively with the MPEP allosteric binding site . This compound has been primarily studied for its potential use in treating neurological disorders such as schizophrenia .
Mechanism of Action
Target of Action
ML254 is a potent potentiator of mGlu5 (metabotropic glutamate receptor 5) . mGlu5 is a type of G protein-coupled receptor (GPCR) that plays a crucial role in neuronal signaling .
Mode of Action
This compound acts as a positive allosteric modulator of mGlu5 . This means it binds to a site on the mGlu5 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate . The EC50 and pEC50 of this compound for rat mGlu5 are 9.3 nM and 8.03 nM, respectively .
Biochemical Pathways
The activation of mGlu5 by this compound can influence various downstream biochemical pathways involved in neuronal signaling . .
Pharmacokinetics
It is noted that this compound has suitable dystrophia myotonica protein kinase (dmpk) properties for systemic dosing in rodents .
Result of Action
The potentiation of mGlu5 by this compound can have various molecular and cellular effects, depending on the context of the neuronal signaling pathways involved . This compound has been used for researching schizophrenia, suggesting its action may have implications for neuropsychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML254 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
- Formation of the core structure by reacting appropriate starting materials under controlled conditions.
- Introduction of functional groups to achieve the desired chemical properties.
- Purification and characterization of the final product to ensure high purity and efficacy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ML254 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
ML254 has a wide range of scientific research applications, including:
Industry: Potential applications in the development of new pharmaceuticals and chemical reagents.
Comparison with Similar Compounds
Similar Compounds
MPEP: Another mGlu5 receptor antagonist with similar binding properties.
CDPPB: A positive allosteric modulator of mGlu5 receptors.
ADX47273: Another selective mGlu5 receptor modulator.
Uniqueness of ML254
This compound is unique due to its high selectivity for mGlu5 receptors and its ability to competitively interact with the MPEP allosteric binding site . This specificity makes it a valuable tool for studying mGlu5-related pathways and developing potential therapeutic agents for neurological disorders .
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYCVXPMSMNWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML254 and how does it differ from other similar compounds?
A: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. Unlike some mGlu5 PAMs that exhibit allosteric agonism (ago-PAMs), this compound demonstrates minimal agonistic activity []. This is a crucial distinction as allosteric agonism and high glutamate fold-shift have been linked to potential neurotoxic effects in some mGlu5 PAMs []. Instead, this compound acts by enhancing the activity of glutamate, the natural ligand of mGlu5, when it binds to the receptor [].
Q2: How does the structure of this compound relate to its activity as an mGlu5 PAM?
A: While the provided research paper doesn't explicitly state the molecular formula or weight of this compound, it highlights the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs []. The study specifically investigates how modifications to an acetylene moiety within these compounds influence their allosteric agonism []. This suggests that the acetylene group plays a crucial role in the interaction of this compound with mGlu5.
Q3: What is the significance of developing this compound as a tool compound?
A: this compound is a valuable tool compound because of its low glutamate fold-shift and lack of intrinsic agonism []. This profile makes it an ideal candidate to investigate the potential link between cooperativity, allosteric agonism, and the adverse effects observed with some mGlu5 PAMs []. By comparing the effects of this compound to ago-PAMs, researchers can better understand the role of these properties in the therapeutic window and safety profile of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
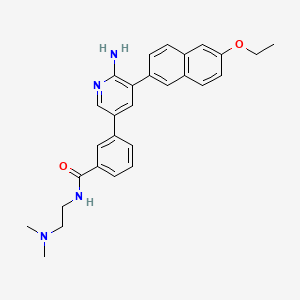
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
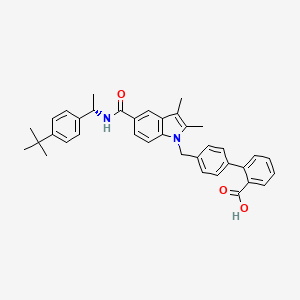
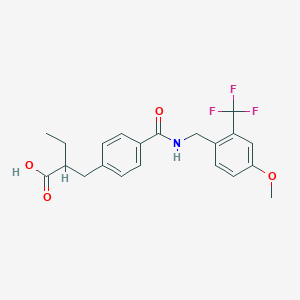

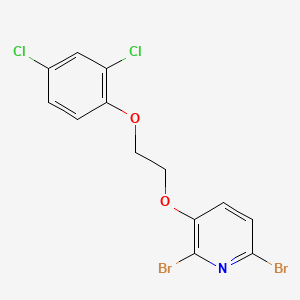
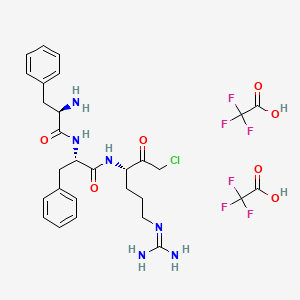
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
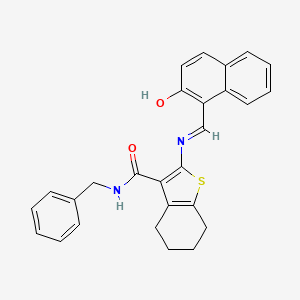
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
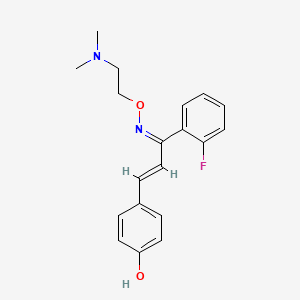
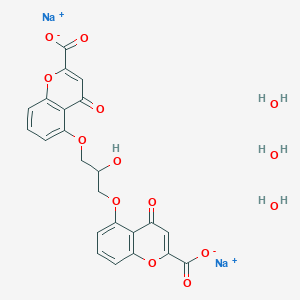
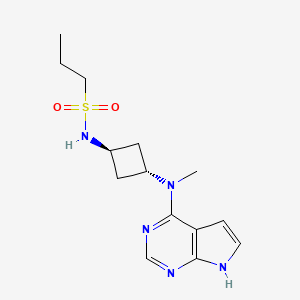
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)
